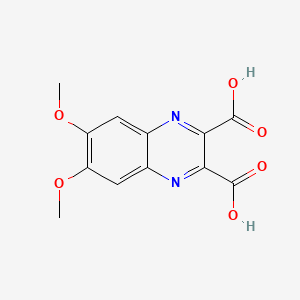
6,7-Dimethoxy-2,3-quinoxalinedicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2,3-quinoxalinedicarboxylic acid is a heterocyclic compound with the molecular formula C12H10N2O6 It is a derivative of quinoxaline, characterized by the presence of two methoxy groups at the 6 and 7 positions and two carboxylic acid groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2,3-quinoxalinedicarboxylic acid typically involves the reaction of 6,7-dimethoxy-1,2-phenylenediamine with oxalic acid or its derivatives. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the quinoxaline ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2,3-quinoxalinedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dicarboxylic acid derivatives, while reduction can produce 6,7-dimethoxy-2,3-quinoxalinedimethanol.
Scientific Research Applications
6,7-Dimethoxy-2,3-quinoxalinedicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2,3-quinoxalinedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazoline: Another heterocyclic compound with similar structural features but different biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxaline: A reduced form of quinoxaline with distinct chemical properties.
6,7-Dimethoxy-2,4-quinazolinedione:
Uniqueness
6,7-Dimethoxy-2,3-quinoxalinedicarboxylic acid is unique due to its specific substitution pattern and the presence of both methoxy and carboxylic acid groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
1770-39-4 |
|---|---|
Molecular Formula |
C12H10N2O6 |
Molecular Weight |
278.22 g/mol |
IUPAC Name |
6,7-dimethoxyquinoxaline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H10N2O6/c1-19-7-3-5-6(4-8(7)20-2)14-10(12(17)18)9(13-5)11(15)16/h3-4H,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
YOFPBZFXJKTOKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(C(=N2)C(=O)O)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















